molecular formula C23H20N4O2S B5071853 N-[3-(3,4-dihydro-2H-quinolin-1-yl)quinoxalin-2-yl]benzenesulfonamide

N-[3-(3,4-dihydro-2H-quinolin-1-yl)quinoxalin-2-yl]benzenesulfonamide

Cat. No.: B5071853
M. Wt: 416.5 g/mol
InChI Key: YFRBDLLJJJWVPO-UHFFFAOYSA-N
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Description

N-[3-(3,4-dihydro-2H-quinolin-1-yl)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that features a quinoxaline core linked to a quinoline moiety and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dihydro-2H-quinolin-1-yl)quinoxalin-2-yl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The quinoline moiety can be introduced via a cyclization reaction involving an appropriate precursor. Finally, the benzenesulfonamide group is attached through a sulfonation reaction using benzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-dihydro-2H-quinolin-1-yl)quinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxide derivatives, while reduction can yield various hydrogenated products .

Scientific Research Applications

N-[3-(3,4-dihydro-2H-quinolin-1-yl)quinoxalin-2-yl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3,4-dihydro-2H-quinolin-1-yl)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The quinoline and quinoxaline moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,4-dihydro-2H-quinolin-1-yl)quinoxalin-2-yl]benzenesulfonamide is unique due to its combination of quinoxaline, quinoline, and sulfonamide groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[3-(3,4-dihydro-2H-quinolin-1-yl)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c28-30(29,18-11-2-1-3-12-18)26-22-23(25-20-14-6-5-13-19(20)24-22)27-16-8-10-17-9-4-7-15-21(17)27/h1-7,9,11-15H,8,10,16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRBDLLJJJWVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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